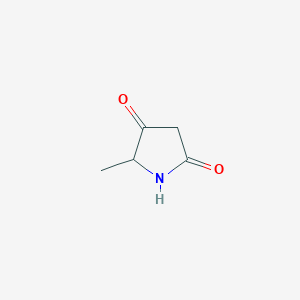

5-Methylpyrrolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(7)2-5(8)6-3/h3H,2H2,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKNQZBZGSFRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Methylpyrrolidine-2,4-dione from Basic Precursors

Abstract: The pyrrolidine-2,4-dione ring system, commonly known as the tetramic acid scaffold, is a privileged structure found in a multitude of biologically active natural products and synthetic compounds.[1][2] Its prevalence in antibiotics, mycotoxins, and other pharmacologically relevant molecules has made its synthesis a topic of significant interest for researchers in organic chemistry and drug development.[1][3] This guide provides an in-depth technical overview of the core synthetic strategies for preparing 5-Methylpyrrolidine-2,4-dione, a fundamental building block within this class. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and explain the causality behind critical process choices, with a focus on methods starting from simple, readily available precursors like the amino acid, alanine.

Introduction: The Chemistry of the Pyrrolidine-2,4-dione Core

The defining characteristic of the this compound scaffold is its β-dicarbonyl functionality within a five-membered lactam ring. This arrangement imparts a unique set of chemical properties, most notably the existence of a complex tautomeric equilibrium. The acidic proton at the C3 position allows the molecule to exist in several keto-enol forms, which significantly influences its reactivity, spectroscopic signature, and biological interactions.[4][5] Understanding and controlling the factors that govern this equilibrium is paramount for any synthetic or medicinal chemist working with this scaffold.

The synthesis of this core structure typically relies on cyclization reactions that form the C-N and C-C bonds of the heterocyclic ring. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemical outcome, and scalability requirements. For this compound, the methyl group at the C5 position is most efficiently and stereoselectively introduced by using a chiral amino acid precursor, L- or D-alanine.

Caption: Tautomeric equilibrium of the pyrrolidine-2,4-dione ring.

Foundational Synthetic Strategy: The Dieckmann Condensation

The Dieckmann condensation is a robust and widely applied method for synthesizing cyclic β-keto esters through the intramolecular cyclization of a suitable diester.[6][7] In the context of this compound, this translates to the base-induced ring closure of an N-acylated alanine ester. This approach offers a reliable pathway to the core structure.[8]

2.1. Mechanistic Principle and Rationale

The reaction is fundamentally an intramolecular Claisen condensation.[9][10] It proceeds via the following key steps:

-

Enolate Formation: A strong base deprotonates the α-carbon of one of the ester groups, forming a nucleophilic enolate.

-

Intramolecular Attack: The enolate attacks the carbonyl carbon of the second ester group within the same molecule.

-

Cyclization and Elimination: This nucleophilic acyl substitution forms a cyclic tetrahedral intermediate, which then collapses by eliminating an alkoxide leaving group to yield the cyclic β-keto ester.

-

Final Deprotonation: The product, a β-dicarbonyl compound, has a highly acidic proton between the two carbonyls. The reaction is driven to completion by an irreversible deprotonation at this position by the alkoxide generated in the previous step.[10] An acidic workup is required to reprotonate the molecule and yield the final product.

The choice of base is critical. Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are commonly used in their corresponding alcohol solvents.[8] For substrates sensitive to transesterification or epimerization, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (KOtBu) in aprotic solvents are preferred.[6]

Caption: Workflow for Dieckmann condensation synthesis route.

2.2. Experimental Protocol: Dieckmann Condensation Route

This protocol is a representative procedure derived from established methodologies for tetramic acid synthesis.[8]

Step A: Synthesis of Diethyl 2-((1-methoxy-1-oxopropan-2-yl)amino)-2-oxoacetate

-

To a solution of L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Stir the mixture for 15 minutes.

-

Slowly add a solution of monoethyl malonate chloride (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diester intermediate. Purify by column chromatography if necessary.

Step B: Cyclization to (S)-5-Methylpyrrolidine-2,4-dione

-

Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

-

Add the diester intermediate from Step A (1.0 eq) to the ethoxide solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully acidify with 1M HCl until pH ~2-3.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The resulting crude product can be purified by recrystallization or column chromatography to afford the title compound.

| Parameter | Reagents & Conditions | Rationale / Causality |

| Starting Material | L-Alanine Methyl Ester | Provides the C5-methyl group and nitrogen atom; ester protects the carboxylic acid. |

| Acylating Agent | Monoethyl Malonate Chloride | Introduces the second ester moiety required for intramolecular cyclization. |

| Cyclization Base | Sodium Ethoxide (NaOEt) | A strong, non-hindered base sufficient to deprotonate the α-carbon for enolate formation.[7] |

| Solvent (Cyclization) | Anhydrous Ethanol | The conjugate acid of the base, preventing transesterification side reactions. Must be anhydrous. |

| Workup | Acidification (e.g., HCl) | Neutralizes the base and protonates the enolate product to yield the final dione.[6] |

| Typical Yield | 40-70% (over two steps) | Dependent on purity of intermediates and precise control of reaction conditions. |

Alternative Strategy: The Meldrum's Acid Route

An efficient alternative to using malonic esters involves Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Its high acidity and thermal reactivity make it an excellent precursor for generating the necessary acetoacetyl intermediate.[8]

3.1. Principle and Advantages

This pathway involves the coupling of an N-protected amino acid with Meldrum's acid, typically facilitated by a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), followed by a cyclization step.[8]

-

Enhanced Reactivity: The methylene protons of Meldrum's acid are significantly more acidic (pKa ≈ 4.97) than those of dialkyl malonates, facilitating easier enolate formation and subsequent reactions.

-

Mild Conditions: The cyclization of the intermediate often proceeds under milder conditions, sometimes requiring only gentle heating, which can be beneficial for sensitive substrates.

Caption: Workflow for the Meldrum's acid synthesis route.

3.2. Experimental Protocol: Meldrum's Acid Route

-

Suspend L-alanine (1.0 eq), Meldrum's acid (1.1 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous chloroform (CHCl₃) or DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in the same solvent dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl and brine, then dry over Na₂SO₄.

-

Concentrate the solution to obtain the crude intermediate adduct.

-

Dissolve the crude adduct in anhydrous acetonitrile (MeCN) and heat to reflux for 2-4 hours.

-

Cool the solution and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield pure (S)-5-Methylpyrrolidine-2,4-dione.

Conclusion and Outlook

The synthesis of this compound from basic precursors is well-established, with the Dieckmann condensation and Meldrum's acid routes representing two of the most reliable and versatile strategies. The Dieckmann approach is a classic, foundational method, while the Meldrum's acid pathway often provides advantages in terms of milder reaction conditions. Both methods leverage the chirality of L-alanine to produce the enantiopure target compound, a critical requirement for drug development applications. The choice between these routes will depend on factors such as reagent availability, scale, and the specific requirements of the research program. These core methodologies provide a solid foundation for accessing not only this compound but also a wide array of more complex, substituted tetramic acid derivatives for further investigation.

References

-

de la Cruz, R., et al. A Concise, Asymmetric Synthesis of Tetramic Acid Derivatives. Organic Letters. Available at: [Link]

-

Kim, H., et al. Synthesis of Tetramic Acid Derivatives via a Tandem Umpolung Alkylation/Reduction/Cyclization Reaction of γ-Hydrazono β-Ketoester. Organic Letters. Available at: [Link]

-

Chen, X., et al. Recent Advances in the Total Synthesis of Tetramic Acid-Containing Natural Products. Molecules. Available at: [Link]

-

Bage, A., et al. Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. Organic & Biomolecular Chemistry. Available at: [Link]

-

Schobert, R., & Schlenk, A. Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews. Available at: [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

-

Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available at: [Link]

-

Choi, J. Application of the Dieckmann Condensation to Pyrrole Diesters. University Digital Conservancy, University of Minnesota. Available at: [Link]

-

Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]

-

Wood, J. L., et al. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Journal of Organic Chemistry. Available at: [Link]

-

Langer, P., et al. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis. Available at: [Link]

-

Brückner, R., et al. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. Chemistry – A European Journal. Available at: [Link]

-

Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]

-

Al-Tel, T. H. Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie. Available at: [Link]

-

Krchňák, V., et al. Traceless solid-phase synthesis of pyrrolidine-2,4-dione. ResearchGate. Available at: [Link]

-

Klapötke, T. M., et al. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. Available at: [Link]

-

Katritzky, A. R., et al. Preparation of 1,5-Disubstituted Pyrrolidin-2-ones. Journal of Organic Chemistry. Available at: [Link]

- Pu, Y., et al. Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents.

-

Hosseininezhad, S., & Ramazani, A. Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

Supuran, C. T., et al. Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Iacovelli, R., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

- Cremling, R. J., et al. Process for the production of 5-methyltetrazole. Google Patents.

-

Itoh, T., et al. Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Available at: [Link]

-

Nguyen, T. L. H., et al. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

- CNIPA. Preparation method of N-methylpyrrolidine. Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

Spectroscopic Data of 5-Methylpyrrolidine-2,4-dione: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound 5-Methylpyrrolidine-2,4-dione (CAS No: 37772-93-3). Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. Given the limited availability of public experimental spectra, this guide presents a robust, predicted dataset, corroborated by spectral data from analogous compounds within the pyrrolidine-2,4-dione (commonly known as tetramic acid) family. The causality behind spectral characteristics is explained, and standard protocols for data acquisition are detailed to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound is a derivative of pyrrolidine featuring two carbonyl groups at positions 2 and 4, and a methyl group at position 5. Its molecular formula is C₅H₇NO₂, with a molecular weight of 113.11 g/mol . This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products. Understanding its spectroscopic signature is paramount for its identification, characterization, and the development of new synthetic methodologies.

A critical aspect of the pyrrolidine-2,4-dione core is its potential for keto-enol tautomerism. The equilibrium between the dione form and its enolic tautomers can be influenced by the solvent and substitution pattern, which in turn affects the observed spectroscopic data. This guide will consider the predominant dione form for spectral prediction and interpretation.

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the following signals are predicted.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

| H5 | ~4.0 - 4.2 | Quartet (q) | 1H | J = ~7.0 |

| H3 | ~2.6 - 2.8 | Doublet of Doublets (dd) | 1H | J = ~18.0, 8.0 |

| H3' | ~2.4 - 2.6 | Doublet of Doublets (dd) | 1H | J = ~18.0, 4.0 |

| CH₃ | ~1.4 - 1.6 | Doublet (d) | 3H | J = ~7.0 |

| NH | ~8.0 - 9.0 | Broad Singlet (br s) | 1H | - |

Interpretation:

-

H5 (Methine Proton): This proton is adjacent to the nitrogen atom and the methyl group. Its position downfield is attributed to the deshielding effect of the neighboring nitrogen. The quartet multiplicity arises from coupling to the three protons of the methyl group.

-

H3 and H3' (Methylene Protons): These two protons are diastereotopic due to the chiral center at C5. They are expected to appear as a pair of doublet of doublets. The large coupling constant (~18.0 Hz) is characteristic of geminal coupling in a five-membered ring. The different smaller coupling constants (~8.0 and 4.0 Hz) are due to vicinal coupling with the H5 proton.

-

CH₃ (Methyl Protons): The methyl group protons are coupled to the H5 proton, resulting in a doublet.

-

NH (Amide Proton): The amide proton is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~170 - 175 |

| C4 | ~195 - 200 |

| C5 | ~50 - 55 |

| C3 | ~40 - 45 |

| CH₃ | ~15 - 20 |

Interpretation:

-

C2 and C4 (Carbonyl Carbons): The two carbonyl carbons are in different chemical environments. C2 is an amide carbonyl, while C4 is a ketone carbonyl. The ketone carbonyl (C4) is expected to be significantly more deshielded and thus appear further downfield than the amide carbonyl (C2).

-

C5 (Methine Carbon): This carbon is attached to the nitrogen atom and the methyl group, appearing in the typical range for such a methine carbon.

-

C3 (Methylene Carbon): The methylene carbon is situated between the two carbonyl groups, which deshields it, causing it to appear in the 40-45 ppm range.

-

CH₃ (Methyl Carbon): The methyl carbon is the most shielded carbon in the molecule, appearing at the highest field (lowest ppm value).

Figure 2: Potential tautomeric forms of this compound.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | 1740 - 1760 | Strong |

| C=O Stretch (Amide) | 1680 - 1700 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Interpretation:

The IR spectrum is expected to be dominated by the strong absorptions of the two carbonyl groups. The distinct frequencies for the ketone and amide C=O stretches are key diagnostic peaks. The broad N-H stretching band confirms the presence of the amide group.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 113 | Molecular Ion |

| [M - CH₃]⁺ | 98 | Loss of a methyl radical |

| [M - CO]⁺ | 85 | Loss of carbon monoxide |

| [M - CH₃ - CO]⁺ | 70 | Subsequent loss of CO from the m/z 98 fragment |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 113. Key fragmentation pathways would likely involve the loss of the methyl group to form a stable acylium ion, and the loss of carbon monoxide from the carbonyl groups.

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector.

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions and their relative abundance.

Conclusion

The predicted spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The key distinguishing features include the diastereotopic methylene protons in the ¹H NMR spectrum, the two distinct carbonyl signals in the ¹³C NMR spectrum, the characteristic C=O and N-H stretching frequencies in the IR spectrum, and the expected fragmentation pattern in the mass spectrum. This guide serves as a valuable resource for researchers working with this important heterocyclic scaffold, enabling confident structural verification and facilitating further research and development.

References

- Note: As this guide is based on predicted data and general spectroscopic principles, direct literature references for the experimental spectra of this compound are not available.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 14286216, 1-Methylpyrrolidine-2,4-dione. National Center for Biotechnology Information. [Link]

CAS number 37772-93-3 properties and handling

An In-depth Technical Guide to 2,4-Pyrimidinediamine, 6-(1-piperidinyl)- (CAS No. 37772-93-3)

Foreword for the Modern Researcher

The landscape of drug discovery is one of immense complexity, where even seemingly obscure molecules can hold the key to novel therapeutic pathways. This guide focuses on CAS Number 37772-93-3, identified as 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, a compound belonging to the versatile pyrimidine class of molecules. While specific public data on this exact molecule is limited, its structural motifs are present in numerous compounds of significant biological interest. This document, therefore, serves as both a specific guide where data exists and a broader technical primer on the handling and potential applications of substituted 2,4-Pyrimidinediamine scaffolds. As senior application scientists, our goal is to not only present data but to provide the causal, experience-driven insights necessary for sound experimental design and safe laboratory practice.

Section 1: Molecular Identity and Physicochemical Properties

The compound with CAS number 37772-93-3 is chemically named 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-. Its structure features a diaminopyrimidine core, which is a common scaffold in medicinal chemistry, notably in the development of kinase inhibitors. The piperidinyl group at the 6-position significantly influences its solubility, basicity, and potential interactions with biological targets.

Chemical Structure

-

IUPAC Name: 6-(Piperidin-1-yl)pyrimidine-2,4-diamine

-

CAS Number: 37772-93-3

-

Molecular Formula: C₉H₁₅N₅

-

Molecular Weight: 193.25 g/mol

-

Canonical SMILES: C1CCN(CC1)C2=NC(=NC(=C2)N)N

Physicochemical Data

Comprehensive, experimentally verified data for this specific compound is not widely published. The following table summarizes available data from chemical suppliers and predicted properties based on its structure.

| Property | Value | Source/Method |

| Molecular Weight | 193.25 g/mol | Calculated |

| Appearance | White to off-white powder | Achemica |

| Purity | ≥95% | Achemica |

| Boiling Point | 385.5±22.0 °C | Predicted |

| Density | 1.25±0.1 g/cm³ | Predicted |

| pKa | 7.37±0.10 | Predicted |

Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.

Section 2: Synthesis and Spectroscopic Analysis

Proposed Synthetic Workflow

A plausible synthesis would involve the reaction of a di-halogenated pyrimidine precursor, such as 2,4-diamino-6-chloropyrimidine, with piperidine. The chlorine atom at the 6-position is an effective leaving group, readily displaced by the secondary amine of piperidine.

Caption: Proposed synthesis of CAS 37772-93-3.

Quality Control and Structural Elucidation

Post-synthesis, the identity and purity of the compound must be rigorously confirmed. The following step-by-step protocol outlines a standard analytical workflow.

Experimental Protocol: Quality Control

-

Thin Layer Chromatography (TLC):

-

Prepare a developing chamber with a suitable solvent system (e.g., 9:1 Dichloromethane:Methanol).

-

Spot a small amount of the crude product and the starting material on a silica gel TLC plate.

-

Develop the plate and visualize under UV light (254 nm). A new spot corresponding to the product and the absence of the starting material indicates reaction completion.

-

-

Purification via Column Chromatography:

-

If TLC indicates impurities, purify the crude product using a silica gel column.

-

Elute with a gradient of an appropriate solvent system, guided by the TLC results.

-

Collect fractions and combine those containing the pure product.

-

-

Structural Verification:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should show characteristic peaks for the piperidinyl protons and the pyrimidine ring proton, as well as the amine protons.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Inject a dilute solution of the purified product. The mass spectrometer should detect a parent ion with an m/z ratio corresponding to the molecular weight of the compound (194.13 for [M+H]⁺).

-

Section 3: Safe Handling, Storage, and Disposal

Given the lack of specific toxicological data for 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, it is imperative to treat this compound with the caution afforded to all novel chemical entities. The following guidelines are based on best practices for handling heterocyclic amine compounds.

Personal Protective Equipment (PPE) and Engineering Controls

Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Hand Protection: Wear nitrile or neoprene gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure it is buttoned and sleeves are rolled down.

Caption: Hierarchy of controls for safe handling.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal

Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

Section 4: Potential Applications and Biological Significance

The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry. Its derivatives are known to interact with a variety of biological targets, primarily by acting as hinge-binding motifs in ATP-binding pockets of kinases.

Kinase Inhibition

Many clinically evaluated and approved drugs contain the 2,4-diaminopyrimidine moiety. This structural unit is adept at forming hydrogen bonds with the hinge region of kinase enzymes, a critical interaction for potent and selective inhibition. While 2,4-Pyrimidinediamine, 6-(1-piperidinyl)- itself has not been extensively studied, its structure is analogous to compounds investigated as inhibitors of various kinases, including:

-

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

-

Cyclin-Dependent Kinases (CDKs): Which are crucial regulators of the cell cycle.

The piperidinyl group at the 6-position would likely occupy a hydrophobic pocket adjacent to the ATP-binding site, potentially contributing to both potency and selectivity. Researchers developing novel kinase inhibitors could consider this compound or its analogs as starting points for a screening library.

Section 5: Conclusion and Future Directions

2,4-Pyrimidinediamine, 6-(1-piperidinyl)- (CAS No. 37772-93-3) represents a molecule of potential interest for researchers in drug discovery, particularly in the domain of kinase inhibitor development. While specific data on its properties and biological activity are sparse, its structural relationship to a well-established class of bioactive compounds provides a strong rationale for its further investigation. Adherence to rigorous safety protocols is essential when handling this and any other novel chemical entity. Future work should focus on the experimental validation of its physicochemical properties, a full toxicological assessment, and screening against a panel of kinases to elucidate its potential as a therapeutic agent.

References

Biological activity of 5-Methylpyrrolidine-2,4-dione derivatives

An In-Depth Technical Guide to the Biological Activity of Pyrrolidine-2,4-dione Derivatives

Executive Summary

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to numerous natural products and synthetic drugs.[1][2] Among its varied forms, the pyrrolidine-2,4-dione and the structurally similar, extensively studied pyrrolidine-2,5-dione (succinimide) cores serve as "privileged structures" for the development of novel therapeutic agents. These scaffolds exhibit a remarkable breadth of biological activities, attributable to their unique stereochemical and electronic properties. This guide provides a comprehensive technical overview of the primary biological activities associated with 5-methylpyrrolidine-2,4-dione and related derivatives, focusing on their anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from preclinical and in vitro studies, this document elucidates the structure-activity relationships (SAR), mechanisms of action, and experimental methodologies crucial for researchers, scientists, and drug development professionals in the field.

The Pyrrolidine-2,4-dione Scaffold: A Versatile Core

The five-membered, saturated pyrrolidine ring offers a three-dimensional geometry that is highly advantageous for exploring pharmacophore space, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[1] The incorporation of ketone moieties at the 2- and 4- (or 5-) positions creates a highly versatile dione scaffold. This core structure is present in a wide array of biologically active molecules and is a key pharmacophore for diverse therapeutic effects, including enzyme inhibition and cytotoxicity.[3] The reactivity of the carbonyl groups and the potential for substitution at various positions on the ring make it an ideal starting point for generating large, diverse chemical libraries for drug screening.

Key Biological Activities and Mechanisms of Action

Anticonvulsant Properties

The pyrrolidine-2,5-dione scaffold is a cornerstone of anticonvulsant therapy, with ethosuximide being a classic example. Modern research has expanded upon this foundation, developing hybrid molecules and N-Mannich bases with broad-spectrum activity in key preclinical models of epilepsy.[4][5][6]

Structure-Activity Relationship (SAR) Insights:

-

Position 3 Substitution: The nature of the substituent at the C3 position of the pyrrolidine ring is a critical determinant of activity. Non-aromatic groups like sec-butyl tend to enhance efficacy.[1]

-

Side-Chain Moiety: For hybrid derivatives, the type of fragment attached to the acetamide side chain significantly influences the anticonvulsant profile. For instance, phenylpiperazine fragments bearing a 3-trifluoromethyl or 3,4-dichloro substitution show high potency in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1]

Mechanism of Action: The primary mechanism of anticonvulsant action for many pyrrolidinedione derivatives is the modulation of neuronal voltage-gated ion channels.[5] Studies have demonstrated that lead compounds can inhibit both voltage-sensitive sodium channels (VSSCs) and L-type calcium channels.[4][5] This dual action reduces neuronal hyperexcitability, a hallmark of epileptic seizures.

Caption: Proposed mechanism of anticonvulsant action.

Quantitative Data Summary: Anticonvulsant Activity

| Compound ID | Test Model | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Compound 12 | Pilocarpine-induced seizures | - (Increased latency by 37%) | [4] |

| Compound 23 | Pilocarpine-induced seizures | - (Increased latency by 95%) | [4] |

| Compound 14 | MES | 49.6 | [7] |

| Compound 14 | scPTZ | 67.4 | [7] |

| Compound 14 | 6 Hz (44 mA) | 63.2 | [7] |

| Compound 69k | MES | 80.38 | [1] |

| Compound 69k | 6 Hz | 108.80 |[1] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is applied to the corneas of the animal (typically a mouse), inducing a characteristic tonic-clonic seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which indicates anticonvulsant activity.

Methodology:

-

Animal Preparation: Adult male mice (e.g., Swiss albino, 20-25g) are used. Animals are acclimatized for at least one week before the experiment.

-

Drug Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.). A vehicle control group is always included.

-

Time to Peak Effect: The experiment is conducted at the predetermined time of peak effect for the test compound (e.g., 30-60 minutes post-i.p. administration).

-

Stimulation: A drop of saline is applied to the eyes to ensure good electrical contact. Corneal electrodes are placed, and an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) is delivered using a convulsiometer.

-

Observation: The animal is immediately observed for the presence or absence of tonic hindlimb extension. The complete extension of the hindlimbs at a 180° angle to the torso is considered a positive seizure response.

-

Data Analysis: The number of animals protected from tonic hindlimb extension in the drug-treated group is compared to the vehicle control group. The dose that protects 50% of the animals (ED₅₀) is calculated using probit analysis.

Anticancer Activity

Derivatives of the pyrrolidine-2,5-dione scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[8]

Structure-Activity Relationship (SAR) Insights:

-

Aromatic Substituents: The presence of specific functional groups on aromatic rings attached to the core structure, such as bromide, hydroxyl (-OH), and methoxy (-OCH₃) groups, has been shown to enhance cytotoxic potency against breast cancer cells (MCF-7).[8]

-

Heterocyclic Moieties: The incorporation of a 5-nitrothiophene moiety into a pyrrolidinone-hydrazone structure resulted in the most potent derivative against a panel of cancer cell lines, including melanoma (IGR39) and prostate cancer (PPC-1).[9]

Mechanism of Action: The anticancer effects are often mediated by the induction of apoptosis (programmed cell death).[8] This can be triggered through the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and the activation of caspase cascades.[8][3] Some derivatives also show anti-metastatic potential by inhibiting cancer cell migration.[9]

Caption: Workflow for in vitro anticancer screening.

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5i | MCF-7 (Breast) | 1.496 | [8] |

| 5l | MCF-7 (Breast) | 1.831 | [8] |

| Cisplatin (Control) | MCF-7 (Breast) | 3.653 | [8] |

| Compound 13 | IGR39 (Melanoma) | 2.50 | [9] |

| Compound 13 | PPC-1 (Prostate) | 3.63 | [9] |

| Complex 1 | HT29 (Colon) | 654.31 |[10] |

Experimental Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression.

Antimicrobial Activity

Pyrrolidinedione derivatives have shown promising activity against a spectrum of bacterial and fungal pathogens. This includes activity against Gram-positive bacteria, Gram-negative bacteria, and opportunistic fungi.[11][12] A particularly interesting area of research is the ability of some derivatives to inhibit and eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[13]

Structure-Activity Relationship (SAR) Insights:

-

Azo Functionality: The inclusion of an azo group (N=N) in the molecular structure can act as a key pharmacophore, enhancing antibacterial activity.[14]

-

Enol Moiety: For certain pyrrolidine-2,3-dione dimers, the presence of an enol moiety is essential for antimicrobial and anti-biofilm activity; methylation of this group completely abolishes its effects.[13]

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Target Organism | MIC (µM or µg/mL) | Reference |

|---|---|---|---|

| 5a | Enterococcus faecalis | 0.25 µM | [8] |

| 5g | Enterococcus faecalis | 0.25 µM | [8] |

| 5a | Candida albicans | 0.125 µM | [8] |

| DMBPO | Escherichia coli | 187 µg/mL | [11] |

| DMBPO | Aspergillus niger | 1 µg/mL | [11] |

| Compound 8 | Various Bacteria | 16–256 µg/mL |[14] |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method used to establish the potency of a new compound.

Methodology:

-

Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to the log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no drug) to confirm microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Anti-inflammatory Activity

Certain N-substituted pyrrolidine-2,5-dione derivatives have been identified as potent anti-inflammatory agents.[15] Their mechanism involves the dual inhibition of key enzymes in the arachidonic acid inflammatory cascade.

Mechanism of Action: Inflammation is mediated by prostaglandins and leukotrienes, which are synthesized from arachidonic acid by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively. Some pyrrolidinedione derivatives act as dual inhibitors, blocking both pathways simultaneously.[15] This multitarget approach can offer more effective and potentially safer anti-inflammatory effects compared to single-target agents like traditional NSAIDs.[15]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity [mdpi.com]

- 11. In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. against fungal and bacterial human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 5-Methylpyrrolidine-2,4-dione: A Versatile Heterocyclic Building Block

Abstract

The pyrrolidine-2,4-dione ring system, a core structural motif in a class of natural products known as tetramic acids, represents a privileged scaffold in medicinal chemistry and organic synthesis. Its unique electronic and structural features provide a versatile platform for constructing complex molecular architectures. This technical guide focuses on a key derivative, 5-Methylpyrrolidine-2,4-dione, offering an in-depth exploration of its synthesis, fundamental reactivity, and strategic application as a building block. We will dissect the causality behind key synthetic transformations, provide field-proven experimental protocols, and illustrate its utility in constructing biologically relevant molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent synthon in their synthetic programs.

Introduction: The Significance of the Pyrrolidine-2,4-dione Scaffold

The five-membered nitrogen heterocycle is a cornerstone of many biologically active compounds.[1] Within this class, the pyrrolidine-2,4-dione scaffold is particularly noteworthy. This structure is susceptible to keto-enol tautomerism, creating a highly reactive and nucleophilic center at the C-3 position. This reactivity is the cornerstone of its utility, allowing for facile derivatization through acylation, alkylation, and condensation reactions.

This compound, derived from the simple amino acid alanine, offers a chiral starting point for asymmetric synthesis, making it an attractive building block for creating stereochemically defined molecules. Its derivatives have been investigated for a wide range of therapeutic applications, including anticonvulsant, anti-inflammatory, antimicrobial, and antineoplastic activities.[1][2][3][4] This guide provides the technical foundation necessary to harness the synthetic potential of this valuable molecule.

Physicochemical Properties & Data

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, including solvent selection, reaction monitoring, and purification.

| Property | Value | Source |

| CAS Number | 37772-93-3 | [5][6] |

| Molecular Formula | C₅H₇NO₂ | [6][7] |

| Molecular Weight | 113.11 g/mol | [5][7] |

| Exact Mass | 113.0477 g/mol | [5] |

| Appearance | White to off-white powder | [7] |

| Density | 1.157 ± 0.06 g/cm³ | [5] |

Synthesis of the this compound Core

The most common and robust method for constructing the pyrrolidine-2,4-dione core originates from α-amino acids, ensuring the stereochemical integrity of the C-5 position. The synthesis is a multi-step process involving condensation followed by a Dieckmann cyclization.[8]

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis from L-Alanine Ethyl Ester

This protocol is a representative procedure based on established methodologies for this class of compounds.[8]

Materials:

-

L-Alanine ethyl ester hydrochloride

-

Ethoxycarbonylacetic acid (Meldrum's acid can also be used as a precursor)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Condensation: L-Alanine ethyl ester is neutralized and reacted with an activated malonate equivalent, such as ethoxycarbonylacetyl chloride, under basic conditions to form the N-acylated diester intermediate.

-

Dieckmann Cyclization: The purified diester is dissolved in anhydrous ethanol. A solution of sodium ethoxide in ethanol is added dropwise at 0°C under a nitrogen atmosphere. The causality here is critical: the strong base deprotonates the α-carbon, initiating an intramolecular condensation to form the five-membered ring. The reaction is typically stirred overnight at room temperature.

-

Workup & Isolation of Cyclic Intermediate: The reaction mixture is quenched with acidic water and extracted with an organic solvent like diethyl ether. The organic layers are dried and concentrated to yield the crude cyclic β-keto ester.

-

Hydrolysis and Decarboxylation: The crude intermediate is refluxed in aqueous HCl. The acidic conditions hydrolyze the ester and promote the decarboxylation of the resulting β-keto acid, yielding the final this compound.

-

Purification: The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Core Reactivity: The Power of C-3 Acylation

The most significant synthetic transformation of the this compound scaffold is acylation at the C-3 position. The dione exists in equilibrium with its enol tautomer, which can be deprotonated to form a highly nucleophilic enolate. This enolate readily attacks acylating agents.

The efficiency of this reaction is greatly enhanced by the use of a Lewis acid, such as boron trifluoride-diethyl ether (BF₃·OEt₂). The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, dramatically increasing its electrophilicity and accelerating the rate of C-acylation over competing O-acylation.[8] The reaction proceeds through a stable boron difluoride complex, which can be isolated before being hydrolyzed to yield the final 3-acyl product.[8]

Caption: Workflow for the Lewis acid-mediated C-3 acylation.

Experimental Protocol: Synthesis of a 3-Acyl-5-methylpyrrolidine-2,4-dione

Materials:

-

This compound

-

An appropriate acid chloride (e.g., benzoyl chloride)

-

Boron trifluoride-diethyl ether (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: To a solution of this compound in anhydrous DCM at 0°C under a nitrogen atmosphere, add BF₃·OEt₂ dropwise. Stir for 15 minutes.

-

Acylation: Add the acid chloride dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. The choice of a non-protic solvent like DCM is crucial to prevent quenching the Lewis acid.

-

Isolation of Boron Complex: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting solid is the stable boron difluoride complex, which can be triturated with ether and filtered.[8]

-

Hydrolysis: The isolated complex is suspended in methanol and stirred at room temperature for 1-2 hours to hydrolyze the boron complex.

-

Workup and Purification: The methanol is removed in vacuo. The residue is redissolved in DCM and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Expanding the Synthetic Toolkit: Condensation Reactions

The activated methylene group at the C-3 position is also amenable to condensation reactions with various carbonyl compounds and their equivalents. These reactions provide a powerful route to introduce diverse substituents and build molecular complexity. For instance, condensation with aldehydes (a Knoevenagel-type condensation) or with reagents like ethyl orthoformate can be used to generate electrophilic intermediates that can be further functionalized.[2][4]

Caption: General workflow for C-3 condensation and further derivatization.

These condensation products, such as 3-arylidene derivatives, are valuable intermediates themselves. The exocyclic double bond is an excellent Michael acceptor, allowing for the addition of various nucleophiles to create more complex structures.[2]

Applications in the Synthesis of Bioactive Molecules

The synthetic handles on the this compound core allow for its incorporation into a variety of structures with proven biological activity.

-

Antimicrobial and Antineoplastic Agents: The condensation of 1,5-disubstituted pyrrolidine-2,4-diones with various aromatic aldehydes has produced 3-arylidene derivatives.[4] Subsequent reactions, such as the addition of amines, have yielded compounds with significant antimicrobial and antineoplastic activities.[2][4] Two such compounds showed pronounced inhibitory activity against Gram-positive bacteria.[2]

-

Anti-HIV Agents: In screenings of novel synthetic compounds, a 3-arylidene-1,5-diphenylpyrrolidine-2,4-dione derivative displayed moderate activity against HIV-1 in vitro.[2]

-

Anticonvulsant Scaffolds: The broader class of pyrrolidine-2,5-diones has emerged as a valuable scaffold in the treatment of epilepsy.[1] The structural similarities and synthetic accessibility from the 2,4-dione core suggest a strong potential for developing novel anticonvulsant agents.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in modern organic synthesis. Its straightforward preparation from a chiral pool starting material, coupled with the predictable and high-yielding reactivity of its C-3 position, makes it an ideal platform for constructing diverse and complex molecular targets. The ability to perform selective C-acylations and condensations opens avenues for creating libraries of compounds for drug discovery programs. As the demand for novel, stereochemically defined therapeutic agents continues to grow, the strategic application of synthons like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. RSC Publishing. Retrieved from [Link]

-

Taizhou Volsen Chemical Co., Ltd. (n.d.). This compound Cas Number 37772-93-3. Retrieved from [Link]

-

Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P62795]. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2001). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. PubMed. Retrieved from [Link]

-

Kumar, D., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. Retrieved from [Link]

-

Saudi, M. N. S., et al. (2002). Synthesis of some 3- and 4-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial and antineoplastic agents. Reactions with tetramic acid, Part 5. PubMed. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some 3- and 4-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial and antineoplastic agents. Reactions with tetramic acid, Part 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. This compound Cas Number 37772-93-3 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 8. Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Therapeutic Potential of the Pyrrolidine-2,4-dione Scaffold

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a foundational five-membered nitrogen heterocycle that serves as a "privileged scaffold" in medicinal chemistry.[1] Its significance is underscored by its presence in numerous natural products and FDA-approved drugs.[1] The pyrrolidine-2,4-dione core, a derivative of this versatile scaffold, has garnered significant attention for its broad spectrum of biological activities and potential therapeutic applications. This guide provides an in-depth exploration of the pyrrolidine-2,4-dione scaffold, focusing on its therapeutic potential in oncology, inflammation, and infectious diseases.

The Pyrrolidine-2,4-dione Scaffold: A Privileged Structure in Drug Discovery

The pyrrolidine scaffold's success in drug design can be attributed to its inherent physicochemical and structural properties. Unlike planar aromatic rings, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, imparts a three-dimensional globular shape.[1] This three-dimensionality allows for a more comprehensive exploration of the pharmacophore space, enhancing interactions with biological targets.[1][2][[“]]

The pyrrolidine-2,4-dione moiety, in particular, is a key structural feature in various natural products, including the antitumoral and antiviral agent tenuazonic acid and the herbicidal and antifungal tenuazonic acid derivatives with oxime moieties.[4] This natural precedent, combined with its synthetic tractability, makes the pyrrolidine-2,4-dione scaffold an attractive starting point for the development of novel therapeutic agents.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the anticancer potential of pyrrolidine-2,4-dione derivatives.[5][6][7] These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

Mechanism of Action and Signaling Pathways

The anticancer activity of pyrrolidine-2,4-dione derivatives often involves the modulation of key signaling pathways that regulate cell growth, survival, and apoptosis. While the precise mechanisms can vary depending on the specific derivative and cancer type, several key targets have been identified.

For instance, some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One study demonstrated that a specific pyrrolidine derivative induced cell cycle arrest at the G0/G1 phase and triggered time- and dose-dependent apoptosis in HCT116 and HL60 cancer cell lines.[8]

The following diagram illustrates a generalized workflow for evaluating the anticancer activity of novel pyrrolidine-2,4-dione compounds.

Caption: A generalized workflow for preclinical evaluation of anticancer agents.

Structure-Activity Relationship (SAR)

The anticancer efficacy of pyrrolidine-2,4-dione derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring.[5] SAR studies have revealed that modifications at various positions can significantly impact the compound's potency and selectivity. For example, the introduction of spirooxindole, thiazole, or metal complexes has been shown to enhance anticancer activity.[5]

Experimental Protocols for Anticancer Activity Evaluation

The preclinical assessment of novel anticancer agents involves a stepwise process of in vitro and in vivo evaluations.[9][10]

In Vitro Cytotoxicity Assay (MTT Assay): A common method to assess the cytotoxic activity of a compound is the MTT assay.[11]

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and incubate overnight.

-

Treat the cells with various concentrations of the pyrrolidine-2,4-dione derivative and a vehicle control.

-

After a predetermined incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[9]

-

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Pyrrolidine-2,5-dione derivatives have emerged as promising candidates for the treatment of inflammatory disorders.[12][13]

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and mediators involved in the inflammatory process.[12]

-

Cyclooxygenase (COX) Inhibition: Many anti-inflammatory drugs exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[14] Some pyrrolidine-2,5-dione derivatives have demonstrated selective inhibition of COX-2, which is the inducible isoform of the enzyme primarily involved in inflammation.[12] This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

-

5-Lipoxygenase (5-LOX) Inhibition: In addition to COX inhibition, some derivatives also inhibit 5-LOX, an enzyme involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators.[12]

The following diagram illustrates the role of COX and LOX enzymes in the inflammatory pathway and the potential points of intervention for pyrrolidine-2,4-dione derivatives.

Caption: Inhibition of inflammatory pathways by pyrrolidine-2,4-dione derivatives.

Experimental Protocols for Anti-inflammatory Activity Evaluation

A variety of in vitro and in vivo models are used to screen for anti-inflammatory activity.[14][15][16][17][18]

In Vitro COX Inhibition Assay:

-

Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

-

Protocol:

-

Incubate the purified enzyme (COX-1 or COX-2) with the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

After a specific incubation time, measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

-

Calculate the percentage of inhibition and determine the IC50 value for each enzyme.

-

In Vivo Carrageenan-Induced Paw Edema Model: This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.[12]

Antimicrobial Applications: Combating Infectious Diseases

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[19] Pyrrolidine-2,4-dione derivatives have demonstrated promising activity against a range of microbial pathogens.[20][21]

Mechanism of Action

The antimicrobial mechanisms of pyrrolidine-2,4-dione derivatives are still under investigation, but some studies suggest that they may act by inhibiting essential bacterial enzymes or disrupting the bacterial cell membrane. For example, some pyrrolidine-2,3-dione derivatives have been identified as inhibitors of P. aeruginosa PBP3, a key enzyme involved in bacterial cell wall synthesis.[22] More recent research has also highlighted the anti-biofilm properties of certain pyrrolidine-2,3-dione scaffolds against S. aureus.[23][24][25]

Experimental Protocols for Antimicrobial Activity Evaluation

Standardized methods are used to determine the susceptibility of microorganisms to antimicrobial agents.[26][27][28][29][30]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[28][30]

-

Protocol:

-

Prepare serial twofold dilutions of the pyrrolidine-2,4-dione derivative in a liquid growth medium in a 96-well microtiter plate.[30]

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions (e.g., temperature, time).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[28][30]

-

Synthesis of the Pyrrolidine-2,4-dione Scaffold

The versatility of the pyrrolidine-2,4-dione scaffold is enhanced by the availability of various synthetic routes for its construction and derivatization.

General Synthetic Strategies

Several methods have been developed for the synthesis of the pyrrolidine-2,4-dione core. One common approach involves the condensation of an amine with a dicarbonyl compound. For instance, the reaction of 1,5-diphenylpyrrolidine-2,4-dione with ethyl orthoformate can yield a 3-ethoxymethylene derivative, which can then be further modified.[20] Another strategy involves the traceless solid-phase synthesis of pyrrolidine-2,4-diones.[31] Biocatalytic approaches have also been employed for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones.[32]

The following diagram outlines a general synthetic scheme for the derivatization of the pyrrolidine-2,4-dione scaffold.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Mosquito larvicidal activity of pyrrolidine-2,4-dione derivatives: An investigation against Culex quinquefasciatus and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. joinsysmed.com [joinsysmed.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. ir.vistas.ac.in [ir.vistas.ac.in]

- 15. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pharmacy180.com [pharmacy180.com]

- 19. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02708F [pubs.rsc.org]

- 25. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. woah.org [woah.org]

- 28. apec.org [apec.org]

- 29. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 30. integra-biosciences.com [integra-biosciences.com]

- 31. researchgate.net [researchgate.net]

- 32. Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 5-Methylpyrrolidine-2,4-dione and its Analogs for Researchers and Drug Development Professionals

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its role as a versatile building block in the synthesis of pharmacologically active compounds.[1][2][3] Its five-membered nitrogen-containing heterocyclic structure offers a unique three-dimensional architecture that is pivotal in the design of novel therapeutic agents targeting a wide array of diseases.[4] This guide provides a comprehensive technical overview of 5-Methylpyrrolidine-2,4-dione and its analogs, delving into their synthesis, chemical properties, and diverse biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

The Pyrrolidine-2,4-dione Core: A Privileged Scaffold

The pyrrolidine-2,4-dione nucleus is a significant pharmacophore that has garnered considerable attention in the scientific community. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of this core structure allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₂ | N/A |

| Molecular Weight | 113.11 g/mol | N/A |

| Appearance | Likely a white or off-white solid | N/A |

| Solubility | Expected to have some solubility in polar organic solvents | N/A |

Note: This table is based on general chemical principles and data for analogous compounds. Experimental verification is required for precise values.

Synthesis of Pyrrolidine-2,4-diones and their Analogs

The synthesis of the pyrrolidine-2,4-dione ring system can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. While a specific, detailed protocol for this compound is not prominently documented, a general strategy can be adapted from the synthesis of related 5-alkyl-pyrrolidine-2,4-diones.

One plausible synthetic approach involves the condensation of an α-amino acid ester with a β-ketoester, followed by cyclization. For the synthesis of this compound, this would likely involve the reaction of an alanine ester with a suitable acetoacetate derivative.

A more general and widely applicable method for creating substituted pyrrolidine-2,5-diones involves the condensation of dicarboxylic acids with amines at elevated temperatures.[4] For instance, 2-methyl-2-phenyl succinic acid can be condensed with 3-aminopropanoic acid at 180°C to yield the corresponding pyrrolidine-2,5-dione derivative.[4]

The synthesis of more complex analogs, such as 3-substituted 1,5-diphenylpyrrolidine-2,4-diones, has been reported and involves a multi-step process starting from 1,5-diphenylpyrrolidine-2,4-dione.[5] This highlights the adaptability of the core structure to various modifications.

Caption: General synthetic strategies for the pyrrolidine-2,4-dione core.

Spectroscopic Characterization

Definitive spectroscopic data for this compound is scarce in publicly accessible literature. However, based on the analysis of related compounds like 5-Methyl-2-pyrrolidone, we can predict the expected spectral features.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl group (a doublet), the proton at the 5-position (a quartet or multiplet), and the methylene protons of the ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbonyl carbons, the carbon bearing the methyl group, the other ring carbons, and the methyl carbon itself.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands in the carbonyl region (around 1650-1750 cm⁻¹) corresponding to the two ketone groups, and N-H stretching vibrations if the nitrogen is unsubstituted.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. For 5-Methyl-2-pyrrolidone, the base peak is often observed at m/z 84, resulting from the loss of a methyl group.[6] A similar fragmentation pattern might be expected for this compound.